molecular formula C19H38O6S B13866988 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate

5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate

Cat. No.: B13866988
M. Wt: 394.6 g/mol
InChI Key: XRKBCCLMUHSBSP-JCIRIWACSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate typically involves the following steps:

    Starting Material: The synthesis begins with D-ribose.

    Ketalization: D-ribose undergoes ketalization to protect the hydroxyl groups.

    Esterification: The protected ribose is then esterified.

    Reduction: The esterified product is reduced to form the desired compound.

    Hydrolysis and Acetylation: The final steps involve hydrolysis and acetylation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: It can also undergo reduction reactions.

    Substitution: The methanesulfonate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate involves its interaction with specific molecular targets and pathways. It is commonly utilized in the synthesis of drugs that target cellular pathways involved in metabolic disorders and genetic diseases. The compound’s methanesulfonate group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate is unique due to its specific molecular structure, which includes a long tridecyl chain and a methanesulfonate group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H38O6S

Molecular Weight

394.6 g/mol

IUPAC Name

[(3R,4R,5S)-2,4-dihydroxy-5-tetradecyloxolan-3-yl] methanesulfonate

InChI

InChI=1S/C19H38O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(20)18(19(21)24-16)25-26(2,22)23/h16-21H,3-15H2,1-2H3/t16-,17+,18+,19?/m0/s1

InChI Key

XRKBCCLMUHSBSP-JCIRIWACSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]1[C@H]([C@H](C(O1)O)OS(=O)(=O)C)O

Canonical SMILES

CCCCCCCCCCCCCCC1C(C(C(O1)O)OS(=O)(=O)C)O

Origin of Product

United States

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